molecular formula C12H17BFNO3 B1409510 (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704064-09-4

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B1409510
CAS No.: 1704064-09-4
M. Wt: 253.08 g/mol
InChI Key: YSRSVXDUDWPSSA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a compound that belongs to the class of phenylboronic acids These compounds are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds . This is a key step in many synthetic procedures in medicinal chemistry .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph, which can affect its stability and bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of new drugs . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycan chains of antibodies, demonstrating its potential in bioanalytical applications . The nature of these interactions often involves the formation of stable complexes, which can be utilized in various biochemical assays and diagnostic tools.

Cellular Effects

The effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the binding conformation of certain proteins, thereby altering their activity and downstream signaling pathways . These effects can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic acid moiety allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

The synthesis of (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Comparison with Similar Compounds

(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSVXDUDWPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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